molecular formula C13H18BrNO6 B4000268 2-[3-(3-Bromophenoxy)propylamino]ethanol;oxalic acid

2-[3-(3-Bromophenoxy)propylamino]ethanol;oxalic acid

Cat. No.: B4000268
M. Wt: 364.19 g/mol
InChI Key: JXLGWDLHXCVJOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(3-Bromophenoxy)propylamino]ethanol;oxalic acid is a chemical compound that combines an organic molecule with an oxalic acid salt. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the bromophenoxy group and the ethanolamine moiety in its structure suggests it may have unique chemical and biological properties.

Scientific Research Applications

2-[3-(3-Bromophenoxy)propylamino]ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to study the effects of bromophenoxy compounds on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Bromophenoxy)propylamino]ethanol typically involves the following steps:

    Preparation of 3-bromophenol: This can be achieved by brominating phenol using bromine in the presence of a catalyst.

    Formation of 3-(3-bromophenoxy)propylamine: This intermediate is synthesized by reacting 3-bromophenol with 3-chloropropylamine in the presence of a base such as sodium hydroxide.

    Synthesis of 2-[3-(3-bromophenoxy)propylamino]ethanol: The final compound is obtained by reacting 3-(3-bromophenoxy)propylamine with ethylene oxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Bromophenoxy)propylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromophenoxy group can be reduced to form phenoxy derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include phenoxy derivatives.

    Substitution: Products include substituted phenoxy derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-[3-(3-Bromophenoxy)propylamino]ethanol involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with enzymes or receptors, altering their activity. The ethanolamine moiety can act as a ligand, binding to metal ions or other biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(2-Bromophenoxy)propylamino]ethanol: Similar structure but with a different position of the bromine atom.

    2-[3-(4-Bromophenoxy)propylamino]ethanol: Similar structure but with the bromine atom in the para position.

    2-[3-(3-Chlorophenoxy)propylamino]ethanol: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

2-[3-(3-Bromophenoxy)propylamino]ethanol is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. This uniqueness can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[3-(3-bromophenoxy)propylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2.C2H2O4/c12-10-3-1-4-11(9-10)15-8-2-5-13-6-7-14;3-1(4)2(5)6/h1,3-4,9,13-14H,2,5-8H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLGWDLHXCVJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.